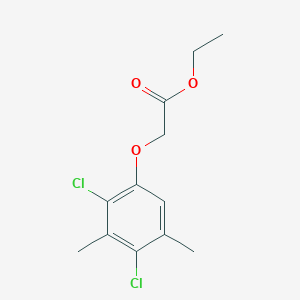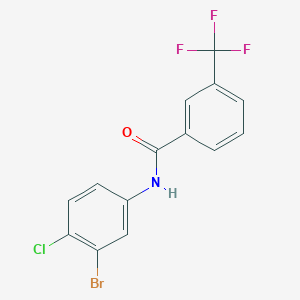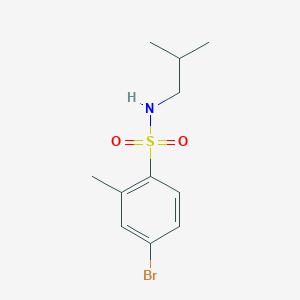
Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H14Cl2O3 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and two methyl groups on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate typically involves the esterification of 2,4-dichloro-3,5-dimethylphenoxyacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,4-dichloro-3,5-dimethylphenoxyacetic acid+ethanolacid catalystethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反应分析
Types of Reactions
Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce less chlorinated compounds.
科学研究应用
Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including herbicidal and pesticidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
Methyl (2,4-dichloro-3,5-dimethylphenoxy)acetate: A methyl ester analog with comparable properties.
2,4-Dichloro-3,5-dimethylphenol: A related phenolic compound with different functional groups.
属性
分子式 |
C12H14Cl2O3 |
|---|---|
分子量 |
277.14 g/mol |
IUPAC 名称 |
ethyl 2-(2,4-dichloro-3,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C12H14Cl2O3/c1-4-16-10(15)6-17-9-5-7(2)11(13)8(3)12(9)14/h5H,4,6H2,1-3H3 |
InChI 键 |
NAEYAXCYBKWXPR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C(=C(C(=C1)C)Cl)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)





![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)
